

5-Methoxynicotinohydrazide: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Methoxynicotinohydrazide

Cat. No.: B13677600

[Get Quote](#)

Executive Summary

In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics.

5-Methoxynicotinohydrazide (CAS: 89853-73-6) serves as a highly versatile bifunctional building block. The presence of the electron-donating 5-methoxy group alters the electron density of the pyridine ring, enhancing its metabolic stability and modulating its hydrogen-bonding network. Meanwhile, the carbohydrazide moiety provides a reactive handle for the rapid assembly of complex heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.

This technical guide deconstructs the physicochemical properties, validated synthetic workflows, and analytical characterization of **5-methoxynicotinohydrazide**, providing researchers with a self-validating framework for its application in drug discovery.

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The 5-methoxy substitution introduces a subtle steric bulk while acting as a hydrogen bond acceptor, which influences the molecule's overall polar surface area and lipophilicity [1].

Table 1: Quantitative Physicochemical Properties

Property	Value	Structural Implication
Chemical Name	5-Methoxypyridine-3-carbohydrazide	IUPAC Standard
CAS Registry Number	89853-73-6	Unique Identifier
Molecular Formula	C ₇ H ₉ N ₃ O ₂	-
Molecular Weight	167.17 g/mol	Favorable for Fragment-Based Drug Design (FBDD)
Topological Polar Surface Area (TPSA)	74.0 Å ²	Moderate permeability; requires capping in final drugs
Hydrogen Bond Donors (HBD)	2	Located on the hydrazide (-NH-NH ₂)
Hydrogen Bond Acceptors (HBA)	4	Pyridine (N), Methoxy (O), Carbonyl (O), Hydrazide (N)
Rotatable Bonds	3	Allows conformational flexibility for target binding
Predicted XLogP3	-0.3	Highly hydrophilic; excellent aqueous solubility

Synthetic Methodology & Workflow

The synthesis of **5-methoxynicotinohydrazide** is typically achieved via the aminolysis of methyl 5-methoxynicotinate. While seemingly straightforward, this reaction requires precise stoichiometric and thermal control to prevent the formation of symmetrical diacylhydrazine byproducts.

The Isobaric Challenge (Expert Insight)

A critical analytical challenge in this synthesis is that the starting material (methyl 5-methoxynicotinate, $C_8H_9NO_3$) and the product (**5-methoxynicotinohydrazide**, $C_7H_9N_3O_2$) are strictly isobaric. Both possess a nominal molecular weight of ~ 167.16 g/mol. On a standard single-quadrupole LC-MS, both will yield an identical m/z of $168.2[M+H]^+$. Therefore, reaction monitoring cannot rely on mass alone; it must rely on chromatographic retention time shifts or High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Protocol: Aminolysis Workflow

- Rationale for Reagents: Hydrazine monohydrate ($NH_2NH_2 \cdot H_2O$) is utilized instead of anhydrous hydrazine to mitigate explosive hazards while maintaining high nucleophilicity. Ethanol is selected as the solvent because its boiling point ($78^\circ C$) provides optimal thermal kinetics for the substitution without triggering thermal degradation of the pyridine core.

Step 1: Initiation and Solvation

- Suspend methyl 5-methoxynicotinate (1.0 equivalent, e.g., 10.0 g, 59.8 mmol) in absolute ethanol to achieve a 0.5 M concentration (approx. 120 mL).
- Stir at $25^\circ C$ until a homogenous solution or fine suspension is achieved.

Step 2: Reagent Addition

- Add hydrazine monohydrate (4.0 equivalents, 239.2 mmol, approx. 11.6 mL) dropwise over 15 minutes.
- Causality: A large excess of hydrazine is mandatory. If the ratio drops below 3.0 equivalents, the newly formed hydrazide will act as a nucleophile and attack unreacted ester, yielding an unwanted diacylhydrazine dimer.

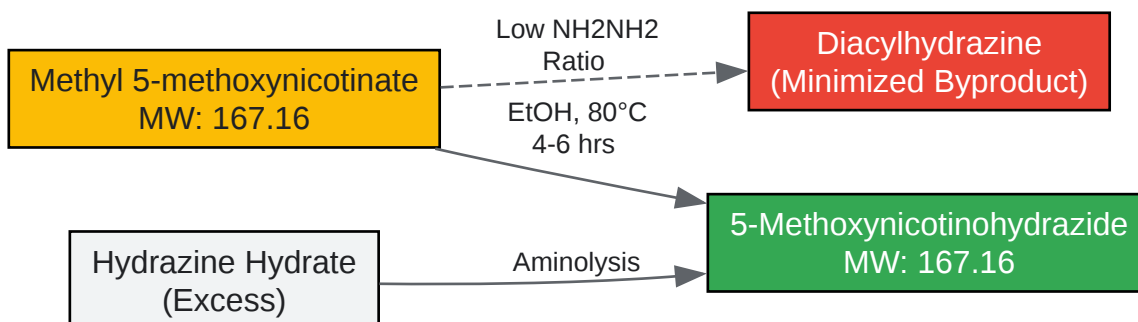
Step 3: Reflux and In-Process Control (IPC)

- Elevate the reaction temperature to $80^\circ C$ (reflux) and maintain for 4–6 hours.
- Self-Validating IPC: Monitor the reaction via reverse-phase LC-MS (C18 column). Because the masses are isobaric, look for the disappearance of the late-eluting ester peak and the

emergence of an early-eluting, highly polar hydrazide peak.

Step 4: Isolation and Purification

- Cool the reaction mixture to 0–5 °C in an ice bath. The product often precipitates directly from the ethanolic solution.
- If precipitation is incomplete, concentrate the mixture under reduced pressure to 25% of its original volume.
- Filter the solid, wash with cold diethyl ether (2 × 20 mL) to remove trace unreacted ester, and dry under high vacuum to yield **5-methoxynicotinohydrazide** as an off-white solid.



[Click to download full resolution via product page](#)

Fig 1: Synthetic workflow and byproduct mitigation for **5-methoxynicotinohydrazide**.

Analytical Characterization

To ensure trustworthiness and structural integrity before downstream application, the isolated compound must be validated against established spectral benchmarks [2].

Nuclear Magnetic Resonance (¹H NMR)

Recorded in DMSO-d₆ at 400 MHz:

- δ 9.93 (br s, 1H): Hydrazide -NH- proton. This proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group.

- δ 8.57 (br s, 1H): Pyridine C2-H. Positioned ortho to both the pyridine nitrogen and the carbonyl group, resulting in significant downfield shifting.
- δ 8.40 (br s, 1H): Pyridine C6-H. Positioned ortho to the pyridine nitrogen and the methoxy group.
- δ 7.71 (br s, 1H): Pyridine C4-H.
- δ 4.56 (br s, 2H): Hydrazide -NH₂ protons. These are broad and exchangeable with D₂O.
- δ 3.87 (s, 3H): Methoxy -OCH₃ protons. A sharp, distinct singlet confirming the integrity of the ether linkage.

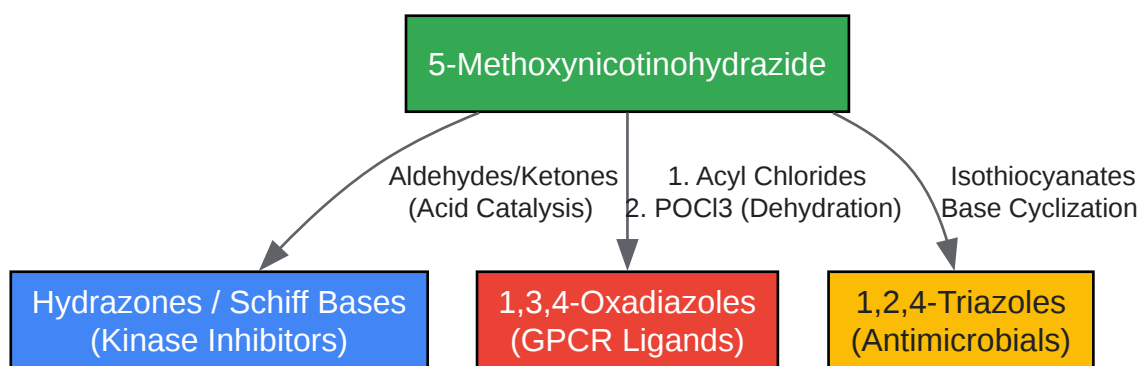
Mass Spectrometry (LC-MS)

- ESI (Positive Mode): m/z 168.2 [M+H]⁺.
- Fragmentation Note: MS/MS collision-induced dissociation (CID) will typically show a neutral loss of NH₃ (-17 Da) or N₂H₄ (-32 Da), yielding characteristic fragment ions that distinguish it from the isobaric methyl ester precursor (which loses CH₃OH, -32 Da).

Downstream Applications in Drug Discovery

The true value of **5-methoxynicotinohydrazide** lies in its capability to act as a divergent node for generating diverse chemical libraries. The primary amine of the hydrazide is highly nucleophilic, enabling rapid derivatization.

- Schiff Bases / Hydrazones: Condensation with aryl aldehydes or ketones under mild acid catalysis yields hydrazones. These structures frequently exhibit potent kinase inhibitory activity by acting as bidentate ligands in the ATP-binding pocket.
- 1,3,4-Oxadiazoles: Reaction with acyl chlorides followed by dehydration (using POCl₃ or TsCl) yields 1,3,4-oxadiazoles. These rings are classic bioisosteres for amides and esters, heavily utilized in designing GPCR ligands due to their metabolic stability.
- 1,2,4-Triazoles: Reaction with isothiocyanates yields intermediate thiosemicarbazides, which undergo base-catalyzed cyclization to form 1,2,4-triazole-3-thiones, common motifs in antimicrobial and antifungal agents.



[Click to download full resolution via product page](#)

Fig 2: Downstream derivatization pathways for **5-methoxynicotinohydrazide** in drug discovery.

References

- Dransfield, P. J., et al. "Molecular Properties of Apelin: Tissue Distribution and Receptor Binding." United States Patent Application (Google Patents).
- To cite this document: BenchChem. [5-Methoxynicotinohydrazide: Comprehensive Physicochemical Profiling and Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13677600/docs#5-methoxynicotinohydrazide-comprehensive-physicochemical-profiling-and-synthetic-methodologies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)